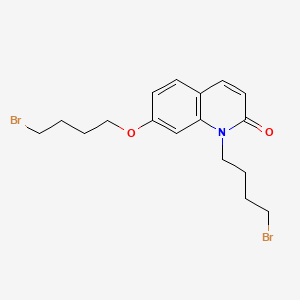

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

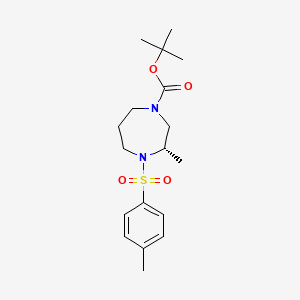

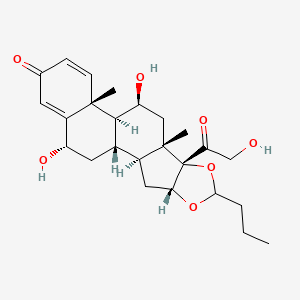

“N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one” is a chemical compound with the molecular formula C17H21Br2NO2 and a molecular weight of 431.168 . It is used in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H21Br2NO2 . The compound contains bromine, carbon, hydrogen, nitrogen, and oxygen atoms. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research on N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has explored its synthesis and characterization. Ivanova et al. (2011) demonstrated that 3-Polyfluoroalkyl-1,2-dihydroquinoxalin-2-ones, which are structurally related to the target compound, can be synthesized through reactions involving 4-bromobutyl acetate (Ivanova, Khudina, Burgart, & Saloutin, 2011). Additionally, Klásek et al. (2002) described the synthesis of 3-thiocyanato-1H,3H-quinoline-2,4-diones, again showcasing methods relevant to the synthesis of similar quinoline derivatives (Klásek, Polis, Mrkvička, & Košmrlj, 2002).

Corrosion Inhibition

- A study by Tazouti et al. (2021) investigated the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy) quinoline derivatives. The research found that these compounds, including an analog of the target compound, acted as anodic-type inhibitors and showed promising results in corrosion prevention (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).

Glycosidic Linkage Formation

- Research on the selective formation of glycosidic linkages of N-unsubstituted 4-hydroxyquinolin-2(1H)-ones by Kimmel, Kafka, & Košmrlj (2010) has relevance in understanding the chemical behavior of similar quinoline derivatives. This study provides insights into the chemical reactions and potential applications of quinoline-based compounds in various domains (Kimmel, Kafka, & Košmrlj, 2010).

Antimalarial Activity

- A study by Rice (1976) on the synthesis and phototoxicity of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, which are structurally related to N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one, revealed significant antimalarial activity against Plasmodium berghei in mice. This indicates potential biological applications for similar quinoline derivatives (Rice, 1976).

Electrochemical and Photocatalytic Properties

- Lei Li et al. (2020) investigated octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating the electrocatalytic and photocatalytic properties of these compounds. This research could be pertinent for applications involving N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one in energy conversion and environmental remediation (Lei Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWILAFYJFYBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696204 |

Source

|

| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one | |

CAS RN |

1076199-56-8 |

Source

|

| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)

![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)

![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)

acetyl chloride](/img/structure/B562378.png)